molecular formula C11H11FN2O2 B555187 6-Fluoro-DL-tryptophan CAS No. 7730-20-3

6-Fluoro-DL-tryptophan

Cat. No. B555187
CAS RN: 7730-20-3
M. Wt: 222,22 g/mole
InChI Key: YMEXGEAJNZRQEH-UHFFFAOYSA-N
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Description

6-Fluoro-DL-tryptophan (6-F-TRP) is a serotonin (5-HT) synthesis inhibitor . It is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools . It is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) .


Synthesis Analysis

6-Fluoro-DL-tryptophan is metabolized in the brain . It has specific effects on the rat brain serotoninergic pathway .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . Its molecular weight is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .


Chemical Reactions Analysis

6-Fluoro-DL-tryptophan is a serotonin synthesis inhibitor . It can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier .


Physical And Chemical Properties Analysis

The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . Its molecular weight is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .

Scientific Research Applications

  • Summary of the Application: 6-Fluoro-DL-tryptophan (6-F-TRP) is a serotonin (5-HT) synthesis inhibitor . It is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools .
  • Methods of Application or Experimental Procedures: 6-F-TRP is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) . This means it competes with tryptophan for binding sites on albumin, a protein in the blood that transports various substances including hormones, drugs, and metabolic waste. By doing so, it can cross the BBB and enter the brain where it is metabolized.
  • Results or Outcomes: The use of 6-F-TRP allows researchers to trace the pools of serotonin in the brain . This can provide valuable insights into the functioning of serotoninergic neurons and potentially contribute to our understanding of various neurological and psychiatric disorders.

Safety And Hazards

Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Prevent concentration in hollows and sumps . Do not enter confined spaces until the atmosphere has been checked . Do not allow material to contact humans, exposed food, or food utensils .

properties

IUPAC Name

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXGEAJNZRQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874167
Record name 6-Fluorotryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-DL-tryptophan

CAS RN

7730-20-3, 343-92-0
Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan, DL-
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Record name 7730-20-3
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Record name 6-fluoro-DL-tryptophan
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Record name 6-FLUOROTRYPTOPHAN, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
E Chanut, JH Trouvin, D Bondoux, A Gardier… - Biochemical …, 1993 - Elsevier
We administered 6-fluoro-dl-tryptophan (6F-Trp) to rats (50–200 mg/kg ip) and evaluated its neurochemical effects on central catechole and indole compounds; we also determined the …
Number of citations: 0 www.sciencedirect.com
E Chanut, R Zinit, JH Trouvin, P Riant… - Biochemical …, 1992 - Elsevier
We investigated potential competition between l-tryptophan (TRP) and 6-fluoro-dl-tryptophan (6-F-TRP) for binding to albumin and for passage through the blood-brain barrier (BBB). In …
Number of citations: 0 www.sciencedirect.com
JW Ryu, HS Chang, YK Ko, JC Woo, DW Koo… - Microchemical …, 1999 - Elsevier
… Substitution at the 6-position (eg, 6-methyl-DL-tryptophan and 6-fluoro-DL-tryptophan) significantly increased retention …
Number of citations: 0 www.sciencedirect.com
E Chanut, JJ Bonnet, JH Trouvin, M Plat… - Journal of Neural …, 1994 - Springer
… 6-Fluoro-serotonin (6F-5-HT) was previously identified in the rat brain after peripheral administration of 6-fluoro-DL-tryptophan, a serotonin (5-HT) synthesis inhibitor. These present …
Number of citations: 0 link.springer.com
CP McCaul, RD Ludescher - Photochemistry and photobiology, 1999 - Wiley Online Library
… 5-fluOrO- and 6-fluoroDL-tryptophan were obtained from Sigma Chemical Company (St. Louis, MO) and 5-bromo-o~-tryptophan was obtained from Aldrich Chemical Company (…
Number of citations: 0 onlinelibrary.wiley.com
VS Gorelik, AV Chervyakov, LI Zlobina… - Air Monitoring and …, 1999 - spiedigitallibrary.org
The results of Raman and fluorescence spectra investigations of fluoroorganic aromatic compounds are presented. We present technique for realizing of qualitative and quantitative …
Number of citations: 0 www.spiedigitallibrary.org
PC Lin - Journal of biomolecular NMR, 2015 - Springer
… Given the favorable NMR properties of 19 F nuclei that provide a convenient label for NMR studies, we employed 6-fluoro-DL-tryptophan (6F-Trp), a fluorine-labeled tryptophan analog, …
Number of citations: 0 link.springer.com
WD Cho, YJ Choi, HC Yang - 1988 - mbl.or.kr
… Tryptophan hydroxamate and 6-fluoro-DL-tryptophan, analogues of tryptophan, were found to be stronger inhibitors than tryptophan. Synthesis of DAHP synthase was also subject to …
Number of citations: 0 www.mbl.or.kr
CG Gaines, GS Byng, RJ Whitaker, RA Jensen - Planta, 1982 - Springer
… The potent antimetabolite of L-tryptophan, 6-fluoro-DL-tryptophan, had no effect upon arogenate dehydrogenase activity. Of the compounds tested, MFT was actually more effective as …
Number of citations: 0 link.springer.com
M Neerathilingam, LH Greene… - … of biomolecular NMR, 2005 - researchgate.net
… with 0.25–4 mM 6-fluoro-DL-tryptophan (Sigma), 0.5 mM … , 5-fluoro-D-tryptophan, and 6-fluoroDL-tryptophan, and 250 ng of … was replaced with 1mM 6-fluoro-DL-tryptophan. The reaction …
Number of citations: 0 www.researchgate.net

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